![molecular formula C20H22ClN3O3 B2915490 1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea CAS No. 1170907-12-6](/img/structure/B2915490.png)
1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of related urea derivatives, including 1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea, focus on creating compounds with potential antitumor activities. These efforts involve the design and synthesis of novel urea derivatives and their biological evaluation to identify promising therapeutic agents. Studies show that certain urea derivatives exhibit promising antitumor activities, highlighting the therapeutic potential of these compounds in cancer research (Ling et al., 2008).
Neuroleptic Properties
Research into dibenzo[b,f]-1,4-oxazepine derivatives, including compounds structurally similar to this compound, has demonstrated neuroleptic properties. These compounds are synthesized through aminolysis of iminochlorides or Bischler-Napieralski ring closure, indicating their potential in developing neuroleptic drugs (Schmutz et al., 1967).
Insecticidal Activity
The exploration of urea derivatives for insecticidal activity has led to the identification of compounds with a unique mode of action that interferes with cuticle deposition in insects. This research has uncovered new classes of insecticides that are expected to be safe for mammals while demonstrating significant insecticidal activity, presenting a novel approach to pest control (Mulder & Gijswijt, 1973).
Carbonic Anhydrase Inhibitory Properties
Synthetic efforts have also been directed towards the creation of urea derivatives with carbonic anhydrase inhibitory properties. This research aims to develop compounds that effectively inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological and pathological processes. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Çelik et al., 2014).
Conformational Adjustments and Synthons
The study of urea and thiourea-based assemblies reveals conformational adjustments and the formation of synthons, contributing to our understanding of molecular interactions and self-assembly processes. These insights are crucial for designing more effective and targeted therapeutic agents by exploiting the structural and conformational properties of urea derivatives (Phukan & Baruah, 2016).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-20(2)12-27-17-10-15(8-9-16(17)24(3)18(20)25)23-19(26)22-11-13-4-6-14(21)7-5-13/h4-10H,11-12H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWHBANTZLSVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915407.png)

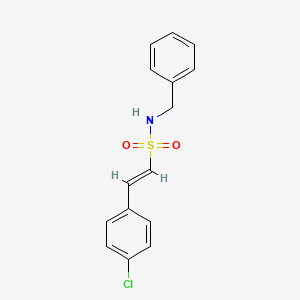


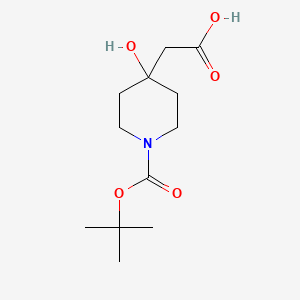
![3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2915418.png)
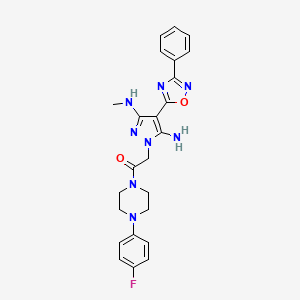
![1-(2-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2915420.png)
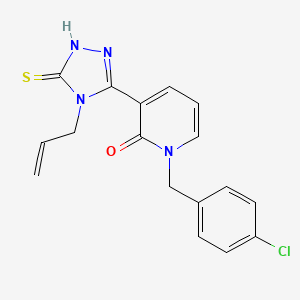

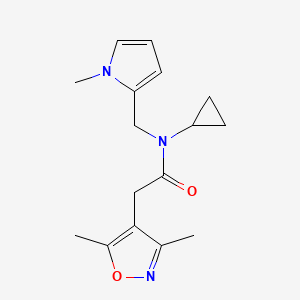
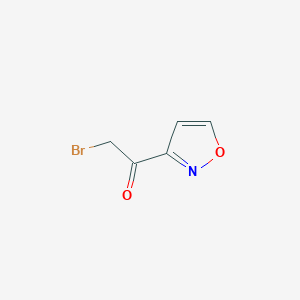
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2915430.png)
